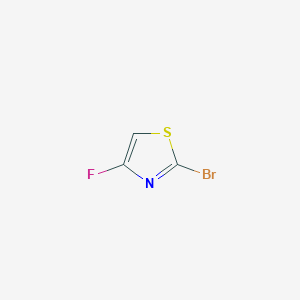

2-Bromo-4-fluorothiazole

Description

The exact mass of the compound this compound is 180.89971 g/mol and the complexity rating of the compound is 72. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-fluoro-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrFNS/c4-3-6-2(5)1-7-3/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKYBGLFAJJFGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrFNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401312765 | |

| Record name | 2-Bromo-4-fluorothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41731-36-6 | |

| Record name | 2-Bromo-4-fluorothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41731-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-fluorothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Thiazole Derivatives As Privileged Heterocyclic Scaffolds

Thiazoles, five-membered heterocyclic compounds containing both sulfur and nitrogen atoms, represent a cornerstone of medicinal and materials chemistry. fabad.org.trjetir.org Their unique electronic properties and ability to engage in various non-covalent interactions have established them as "privileged scaffolds." This term reflects their recurring presence in a multitude of biologically active compounds and functional materials. fabad.org.tr

The thiazole (B1198619) ring is a key structural motif in numerous FDA-approved drugs, demonstrating a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. fabad.org.trsysrevpharm.org This therapeutic versatility stems from the thiazole nucleus's ability to serve as a bioisostere for other functional groups, modulating the pharmacokinetic and pharmacodynamic profiles of a molecule. fabad.org.tr Beyond pharmaceuticals, thiazole derivatives are integral to the development of agrochemicals, dyes, and fluorescent markers for biochemical assays. jetir.orgresearchgate.net The inherent stability and synthetic tractability of the thiazole ring allow for extensive chemical modification, enabling the fine-tuning of a compound's properties for specific applications. nih.gov

The Strategic Importance of Halogenation in Heterocyclic Synthesis and Reactivity Modulation

Halogenation, the introduction of halogen atoms into a molecular structure, is a powerful and widely employed strategy in organic synthesis. numberanalytics.com The incorporation of halogens, such as bromine and fluorine, into heterocyclic compounds can dramatically alter their physical, chemical, and biological properties. numberanalytics.com Halogen atoms influence a molecule's reactivity, lipophilicity, metabolic stability, and binding affinity to biological targets. numberanalytics.commt.com

An Overview of 2 Bromo 4 Fluorothiazole As a Multifunctional Synthetic Intermediate

Direct Halogenation Strategies for Thiazole Rings

Direct halogenation of the thiazole ring is a fundamental approach to introduce bromine and fluorine atoms. The regioselectivity of these reactions is highly dependent on the electronic nature of the thiazole ring, the substituents already present, and the choice of halogenating agent and reaction conditions.

Regioselective Bromination of Fluorothiazoles

The synthesis of this compound can be approached through the regioselective bromination of a 4-fluorothiazole precursor. The electron-withdrawing nature of the fluorine atom at the C4-position deactivates the thiazole ring towards electrophilic substitution. However, the C2-position remains the most susceptible site for bromination due to the influence of the ring sulfur and nitrogen atoms. While direct bromination of 4-fluorothiazole is not extensively detailed in readily available literature, analogous reactions on substituted thiazoles provide insight into the expected regioselectivity. For instance, the bromination of 2-(trifluoromethyl)thiazole derivatives with N-bromosuccinimide (NBS) proceeds with high regioselectivity at the C4-position, directed by the electron-withdrawing trifluoromethyl group. smolecule.com This suggests that starting with a 4-fluorothiazole, electrophilic bromination would likely be directed to the C2 or C5 position.

Conversely, a more common route to dihalogenated thiazoles involves sequential halogenation steps starting from an unhalogenated or monohalogenated thiazole. For example, 2,4-dibromothiazole (B130268) can be synthesized from 2-aminothiazole (B372263) through a Sandmeyer-type reaction, which can then serve as a precursor for selective fluorination. nih.govnih.gov

Nucleophilic Fluorination of Bromothiazoles via SNAr Reactions

A prevalent strategy for the synthesis of fluorothiazoles involves the nucleophilic aromatic substitution (SNAr) reaction on a corresponding bromothiazole precursor, such as 2,4-dibromothiazole. nih.gov In this approach, a bromine atom is displaced by a fluoride (B91410) ion. The success of this reaction hinges on the activation of the thiazole ring towards nucleophilic attack, which is facilitated by the presence of electron-withdrawing groups and the inherent electronic properties of the thiazole ring. The C2 and C4 positions of the thiazole ring are generally more electron-deficient and thus more susceptible to nucleophilic attack compared to the C5 position. researchgate.net This allows for regioselective fluorine introduction by targeting a bromine atom at one of these positions.

Microwave irradiation has emerged as a powerful tool to accelerate SNAr fluorination reactions, often leading to significantly reduced reaction times and improved yields. nih.gov This technique has been successfully applied to the fluorination of 2-chloro and 2-bromothiazole (B21250) derivatives. nih.gov For instance, the microwave-assisted fluorination of 2-bromo-4-substituted thiazoles with potassium fluoride (KF) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) can efficiently produce the corresponding 2-fluorothiazole (B1628781) derivatives. nih.gov A high-yielding protocol adapted from radiopharmaceutical synthesis also utilizes microwave irradiation to facilitate fluoride substitution on bromo-thiazole precursors.

Table 1: Microwave-Assisted Fluorination of Halothiazoles

| Starting Material | Fluorinating Agent | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Bromo-(4-phenylacetylene)thiazole | KF | DMSO | MW, 130 °C, 10 min | 2-Fluoro-(4-phenylacetylene)thiazole | 46 | nih.gov |

| 2-Chloro-(4-phenylacetylene)thiazole | KF | DMSO | MW, 130 °C, 10 min | 2-Fluoro-(4-phenylacetylene)thiazole | 78 | nih.gov |

The choice of fluoride source and solvent system is critical for the success of SNAr fluorination reactions. Anhydrous conditions are often necessary as the presence of water can significantly decrease the nucleophilicity of the fluoride ion through strong hydrogen bonding and lead to the formation of undesired hydroxy-byproducts. nih.gov

Common fluoride sources include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF). nih.gov Due to their low solubility in many organic solvents, high temperatures are often required. wuxiapptec.com To enhance the reactivity and solubility of the fluoride source, phase-transfer catalysts or more soluble fluoride reagents are employed. acsgcipr.org Tetrabutylammonium fluoride (TBAF) and tetramethylammonium (B1211777) fluoride (TMAF) are highly soluble and reactive fluoride sources that can promote fluorination under milder conditions. nih.govnih.gov For instance, anhydrous TMAF has been shown to be effective for the SNAr fluorination of challenging substrates. wuxiapptec.com

The selection of a polar aprotic solvent is crucial for SNAr reactions. Solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and sulfolane (B150427) are commonly used as they can solvate the cation of the fluoride salt, thereby increasing the nucleophilicity of the fluoride anion. google.com Recent studies have explored the use of tetramethylammonium fluoride alcohol adducts, which offer a practical and bench-stable alternative for SNAr fluorination under milder conditions, avoiding the need for rigorously dry reagents and solvents. nih.gov

Table 2: Effect of Fluoride Source on SNAr Fluorination

| Substrate | Fluoride Source | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Reference |

|---|---|---|---|---|---|---|

| Chlorothiazole derivative | KF/Spray-dried | NMP | 130-135 | 48 | >50 | wuxiapptec.com |

Metalation-Directed Functionalization

Metalation, particularly lithiation, followed by electrophilic trapping is a powerful and regioselective method for the functionalization of heterocyclic compounds, including bromothiazoles.

Regioselective Lithiation of 2-Bromothiazoles and Subsequent Electrophilic Trapping

The C5-position of 2-bromothiazole is acidic and can be selectively deprotonated using a strong base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) at low temperatures. researchgate.netthieme-connect.com The resulting 2-bromo-5-lithiothiazole is a versatile nucleophile that can react with a wide range of electrophiles to introduce various functional groups at the C5-position. researchgate.net This strategy allows for the synthesis of a diverse array of 2-bromo-5-substituted thiazoles.

For example, the lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole (B2708370) with LDA at -80°C, followed by quenching with electrophiles such as carbon dioxide or aldehydes, provides the corresponding 5-carboxy or 5-hydroxyalkyl derivatives in good yields. researchgate.net This demonstrates the utility of this method for creating trifunctional thiazole building blocks. researchgate.net

It is important to note that halogen-lithium exchange can also occur, particularly with stronger organolithium reagents like t-butyllithium or when the reaction is performed in different solvents. researchgate.net For instance, treatment of 2,5-dibromo-4-chlorothiazole with n-butyllithium in THF at -78°C results in selective lithium-bromine exchange at the 5-position. researchgate.net This regioselectivity allows for the subsequent introduction of an electrophile at this position.

Table 3: Electrophilic Trapping of Lithiated 2-Bromothiazole Derivatives

| Thiazole Derivative | Lithiation Agent | Electrophile | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole | LDA | CO2 | 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid | 92 | researchgate.net |

| 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole | LDA | Acetaldehyde | 1-[2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol | 65 | researchgate.net |

Application of Directed Metalation in Complex Thiazole Synthesis

Directed metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. This technique relies on the use of a directing group to position a metalating agent (typically an organolithium reagent) at a specific site on the ring, enabling subsequent reaction with an electrophile. baranlab.orgharvard.edu

In the context of thiazole chemistry, directed metalation has been employed to introduce substituents at positions that are not easily accessible through classical methods. While direct metalation of this compound itself is not extensively documented, the principles of directed metalation can be applied to precursors or related thiazole systems. For instance, the bromine atom in 2,4-dibromothiazole directs lithiation to the 5-position. researchgate.net This strategy allows for the sequential introduction of different substituents.

The general mechanism for directed ortho-metalation involves the coordination of a Lewis acidic organolithium species to a Lewis basic directing group on the aromatic ring. baranlab.org This coordination enhances the acidity of the proximal protons, facilitating their removal by the organolithium base. The resulting lithiated intermediate can then react with a variety of electrophiles to introduce new functional groups.

Key factors influencing the success of directed metalation include:

The nature of the directing group: Strong directing groups, such as amides and sulfonamides, are highly effective.

The choice of organolithium reagent: Sterically hindered bases like lithium diisopropylamide (LDA) can improve regioselectivity.

Reaction conditions: Low temperatures are typically required to maintain the stability of the lithiated intermediate.

Cross-Coupling Approaches for Carbon-Carbon, Carbon-Nitrogen, and Carbon-Sulfur Bond Formation

Cross-coupling reactions are among the most powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The bromine atom at the 2-position of this compound serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are widely used for the functionalization of halo-heterocycles like this compound. The reactivity of the C-Br bond at the 2-position of the thiazole ring makes it an excellent substrate for these transformations.

Suzuki Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. diva-portal.orgresearchgate.net The Suzuki reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. diva-portal.org For example, the Suzuki-Miyaura cross-coupling of 4-bromo-2-ketothiazoles with haloheteroaromatics has been successfully achieved using specific phosphine (B1218219) ligands. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org It is a reliable method for the introduction of alkynyl groups onto the thiazole core. thieme-connect.comresearchgate.net For instance, 2-bromo-4-((3-methoxyphenyl)ethynyl)thiazole has been synthesized from the corresponding 2-aminothiazole derivative. nih.gov

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide. wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is the stability of the organotin reagents. This method has been used for the synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles. researchgate.net

Below is a table summarizing representative palladium-catalyzed cross-coupling reactions involving bromothiazole derivatives.

| Coupling Reaction | Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| Suzuki | 4-Bromo-2-ketothiazole, Arylboronic acid | Pd catalyst, Phosphine ligand | 4-Aryl-2-ketothiazole | - | nih.gov |

| Sonogashira | 2-Bromo-4-substituted thiazole, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | 2-Alkynyl-4-substituted thiazole | 43-89 | researchgate.net |

| Stille | 2,4-Dibromothiazole, Organostannane | Pd(0) catalyst | 2-Substituted-4-bromothiazole | 58-62 | researchgate.net |

Beyond palladium, other transition metals such as nickel and copper are also effective catalysts for cross-coupling reactions involving thiazole derivatives. These alternative metals can offer complementary reactivity and may be more cost-effective.

Nickel-Catalyzed Coupling: Nickel catalysts can be used for C-C, C-O, C-P, and C-N bond formation. thieme-connect.de They have been shown to be effective in the coupling of terminal alkenes with aldehydes. nih.gov

Copper-Catalyzed Coupling: Copper-mediated C-S bond formation is a well-established method for the synthesis of thioethers. jcsp.org.pk The Ullmann reaction, a classical copper-catalyzed coupling, has been modernized to proceed under milder conditions. jcsp.org.pk Copper catalysis has also been utilized in C-N coupling reactions. researchgate.net

Recent advances have also focused on the development of transition-metal-free cross-coupling reactions, often promoted by visible light, offering a more sustainable approach to C-S bond formation. nih.gov

Ring-Forming Reactions Incorporating Halogenated Thiazole Precursors (e.g., Modified Hantzsch Synthesis)

The Hantzsch thiazole synthesis is a classic and widely used method for the construction of the thiazole ring. rsc.org It involves the condensation of an α-halocarbonyl compound with a thioamide. rsc.orgtandfonline.com Modifications of this method allow for the synthesis of a wide variety of substituted thiazoles. researchgate.netresearchgate.net

The modified Hantzsch synthesis can be utilized to prepare functionalized thiazoles that can be further elaborated. For instance, N-monosubstituted thioamides can be cyclized with α-halocarbonyl compounds to yield thiazolium salts. tandfonline.com This approach is particularly useful for introducing substituents on the ring nitrogen that cannot be installed by direct alkylation. tandfonline.com

Furthermore, halogenated thiazole precursors can be used in subsequent ring-forming reactions to construct more complex heterocyclic systems. For example, a 2-bromothiazole derivative can act as the halide component in a Sonogashira coupling, with the resulting product undergoing a subsequent intramolecular cyclization to form a new ring system. thieme-connect.com

Nucleophilic Aromatic Substitution (SNAr) Mechanisms on Halogenated Thiazoles

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing halogenated heteroaromatic compounds. The reaction typically proceeds via a two-step addition-elimination mechanism, where a nucleophile adds to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group. sciencepublishinggroup.compressbooks.pub For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups, and a good leaving group must be present. youtube.com In this compound, the thiazole ring itself is electron-deficient, and this is further enhanced by the inductive effects of the bromo and fluoro substituents, making the ring susceptible to nucleophilic attack.

The general mechanism involves the initial attack of a nucleophile on a carbon atom bearing a leaving group. This forms a tetrahedral, negatively charged intermediate. sciencepublishinggroup.com The negative charge is delocalized across the ring and is stabilized by the electron-withdrawing substituents. pressbooks.pub In the second, typically fast step, the leaving group is eliminated, and the aromaticity of the ring is restored. pressbooks.pub

The rate and regioselectivity of SNAr reactions on dihalogenated thiazoles are dictated by a combination of electronic and steric factors.

The position of the substituents is critical. Electron-withdrawing groups at the ortho and para positions to the leaving group provide the most significant stabilization for the anionic intermediate. pressbooks.pub In this compound, the C2 and C4 positions are electronically distinct. Computational studies on similar heterocycles, like dichloropyrimidines, show that the regioselectivity is highly sensitive to the electronic effects of other substituents on the ring, which can be predicted by analyzing the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.com Nucleophilic attack generally occurs at the carbon atom with the largest LUMO lobe. wuxiapptec.com

Steric Effects: Steric hindrance can influence the accessibility of a reaction site to the incoming nucleophile. scispace.com A bulky substituent adjacent to a potential reaction site can hinder the approach of the nucleophile, favoring attack at a less sterically crowded position. wuxiapptec.com In this compound, the C2 position is flanked by the ring nitrogen and sulfur atoms, while the C4 position is adjacent to the C5-hydrogen. The specific regioselectivity of a given SNAr reaction would depend on the size of the nucleophile and the precise electronic landscape of the molecule.

The following table summarizes the interplay of factors influencing SNAr reactions.

| Factor | Influence on SNAr Reactivity |

| Substrate | Electron-withdrawing groups (e.g., -NO₂, halogens) activate the ring. Reactivity is enhanced with more activating groups, particularly at ortho/para positions to the leaving group. pressbooks.pub |

| Leaving Group | Ability to stabilize a negative charge is key. For activated systems, the typical order is F > Cl > Br > I, as the C-F bond polarization facilitates nucleophilic attack. diva-portal.org |

| Nucleophile | Stronger nucleophiles (e.g., those with a negative charge) react faster. nih.gov |

| Steric Hindrance | Bulky groups near the reaction site can slow or prevent nucleophilic attack. wuxiapptec.com |

The solvent plays a critical role in SNAr reactions, influencing both the reaction rate and, in some cases, the mechanism itself. The choice of solvent can stabilize reactants, intermediates, and transition states to different extents.

Generally, polar solvents are beneficial for SNAr reactions as they can help dissolve ionic nucleophiles. libretexts.org The specific type of polar solvent is important:

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (B52724) (CH₃CN) are often the solvents of choice for SNAr reactions. gacariyalur.ac.in They can solvate the cation of a salt-based nucleophile, leaving the anion "naked" and highly reactive.

Polar Protic Solvents: Solvents such as water and alcohols (e.g., methanol) can engage in hydrogen bonding. While they are excellent at stabilizing ionic intermediates, they can also strongly solvate the nucleophile, creating a solvent shell that lowers its energy and reduces its reactivity, potentially slowing the reaction. libretexts.orggacariyalur.ac.in

Theoretical studies on the SNAr of 2-bromobenzonitrile (B47965) with tetramethylammonium fluoride (TMAF) in various solvents (MeOH, DMF, pyridine, THF, and benzene) highlighted that the polarity of the solvent significantly influences reactivity. semanticscholar.org Kinetic studies of SNAr reactions with anilines in methanol-DMSO mixtures have shown a dramatic change in mechanism from a polar SNAr pathway to a single electron transfer (SET) pathway as the proportion of DMSO increases, demonstrating the profound effect of the solvent environment. nih.gov

| Solvent Type | Effect on SNAr Reactions | Examples |

| Polar Protic | Can stabilize ionic intermediates but may deactivate the nucleophile through hydrogen bonding. libretexts.org | Water, Methanol, Ethanol |

| Polar Aprotic | Solvate the counter-ion of the nucleophile, increasing the nucleophile's reactivity. gacariyalur.ac.in | DMSO, DMF, Acetonitrile |

| Nonpolar | Generally lead to slow reaction rates due to poor solvation of the nucleophile. gacariyalur.ac.in | Benzene, Hexane, CCl₄ |

Radical Processes and Low-Energy Electron Driven Reactions Involving Halogenated Thiazoles

Halogenated thiazoles are susceptible to degradation initiated by radical processes and low-energy electrons (<10 eV). These reactions are particularly relevant in fields like radiation chemistry, where such species are abundant. researchgate.net

Studies on 2-bromo-5-nitrothiazole (B146120) (BNT), a compound structurally related to this compound, have shown that it is highly susceptible to decomposition upon attachment of low-energy electrons, even those with near-zero kinetic energy (0 eV). aip.org This process, known as dissociative electron attachment (DEA), involves the formation of a transient negative ion which then fragments. For BNT, the primary dissociation pathways involve the cleavage of the carbon-bromine or carbon-nitro bonds, leading to the formation of a bromide anion (Br⁻) or the loss of a neutral bromine radical, often accompanied by the opening of the thiazole ring. aip.org

This reactivity pattern is common among halogenated heterocyclic compounds, which are investigated as potential radiosensitizers for cancer therapy. rsc.org The underlying principle is that these molecules have a high affinity for capturing electrons, and the subsequent dissociation creates radical species that can damage biological macromolecules like DNA. rsc.orgnih.gov For this compound, the C-Br bond is weaker than the C-F bond and would be the more likely site for cleavage in a DEA process, leading to the formation of a bromide ion and a 4-fluorothiazolyl radical. The high efficiency of dehalogenation is a key feature of these low-energy electron-driven reactions. rsc.org

Mechanistic Studies of Halogen Dance Rearrangements in Thiazole Systems

The halogen dance is a base-induced isomerization where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.orgclockss.org This reaction provides a powerful method for synthesizing regioisomers that are difficult to obtain through other means. wikipedia.org The transformation is typically driven by thermodynamics, proceeding towards the formation of a more stable anionic intermediate. wikipedia.org

The generally accepted mechanism for the halogen dance begins with the deprotonation of the ring by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at a position ortho to a directing group. wikipedia.org This generates a carbanion (or an organolithium species). This is followed by a series of intermolecular or intramolecular halogen-metal exchanges that allow the halogen to "dance" across the ring until the most thermodynamically stable lithiated species is formed, which can then be trapped by an electrophile. whiterose.ac.uk

Halogen dance reactions have been well-documented for thiazole derivatives. whiterose.ac.uknih.gov For example, treatment of 2-bromothiazole with LDA at low temperatures can induce the migration of the bromine atom. nih.gov Studies have also reported long-range halogen dance reactions in 4,5-dihalogeno-2,4'-bithiazole systems, where a bromine atom migrates from the C5-position of one thiazole ring to the C2'-position of the other. nih.gov This highlights the versatility of the reaction in complex molecular scaffolds.

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of reactions involving halogenated thiazoles. sciencepublishinggroup.comwhiterose.ac.ukias.ac.in These methods allow for the detailed study of reaction energy profiles, the characterization of transient species like intermediates and transition states, and the calculation of activation energies, providing insights that are often difficult to obtain experimentally. whiterose.ac.uknih.gov

A central aspect of computational mechanistic studies is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. nih.govudayton.edu Algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method are used to locate these structures. udayton.edu

SNAr Reactions: For SNAr reactions, DFT calculations are used to model the two-step addition-elimination mechanism. The energies of the reactants, the Meisenheimer intermediate, the transition states connecting them, and the products are computed to map the potential energy surface. sciencepublishinggroup.comresearchgate.net For instance, computational analysis of SNAr on dichloropyrimidines revealed that the regioselectivity could be accurately predicted by comparing the activation energies for attack at the C2 versus the C4 position. wuxiapptec.com The transition state with the lower activation energy corresponds to the major product observed experimentally. wuxiapptec.com

Halogen Dance Reactions: The mechanism of the halogen dance has also been investigated using DFT. whiterose.ac.ukresearchgate.net Studies on bromothiophenes, which are structurally similar to thiazoles, have characterized different types of transition states for the key lithium-halogen exchange step, including four-center and SN2-type geometries. whiterose.ac.uk The calculations revealed that the activation barriers were sensitive to the inclusion of solvent effects and dispersion corrections, highlighting the need for sophisticated theoretical models to accurately reproduce experimental observations. whiterose.ac.uk

The table below presents examples of calculated activation energies for relevant reaction types, illustrating the quantitative insights provided by computational studies.

| Reaction / System | Method | Calculated Activation Energy (kcal/mol) | Finding |

| SNAr on 2,4-dichloro-6-aminopyrimidine (C-2 attack) | DFT | 18.06 | C-2 attack is favored over C-4 attack (TS energy is 0.76 kcal/mol lower). wuxiapptec.com |

| SNAr on 2,4-dichloro-6-aminopyrimidine (C-4 attack) | DFT | 18.82 | C-4 attack is less favorable. wuxiapptec.com |

| Halogen Dance on Thiophene (Lithiation at C3) | DFT (B3LYP) | 2.3 (9.81 kJ/mol) | Lithiation at the C3 position has the lowest barrier compared to other positions. whiterose.ac.uk |

| Halogen Dance on Thiophene (Lithium-Halogen Exchange) | DFT (B3LYP-D2) | 10.8 (45 kJ/mol) | The rate-limiting step is predicted to be a bimolecular exchange via an Sₙ2-type transition state. whiterose.ac.uk |

| Schiff Base formation from Thiazole intermediate | DFT (B3LYP) | 6.9 | Nucleophilic addition step in the formation of a thiazole-based Schiff base. nih.gov |

These computational approaches provide a detailed, atomistic understanding of the reactivity of this compound, complementing experimental findings and guiding the design of new synthetic strategies.

Energy Profile Analysis and Reaction Coordinate Determination

The comprehensive understanding of a chemical transformation requires a detailed analysis of its energy profile along the reaction coordinate. This analysis elucidates the energetic landscape of a reaction, identifying transition states, intermediates, and the corresponding activation barriers that govern the reaction rate and product selectivity. For this compound, such analyses are critical for predicting its behavior in various synthetic transformations, particularly in nucleophilic aromatic substitution (SNAr), metal-catalyzed cross-coupling, and potential rearrangement reactions.

Theoretical and computational chemistry, primarily employing Density Functional Theory (DFT), serves as a powerful tool for mapping these reaction pathways. These studies calculate the potential energy surface of a reacting system, allowing for the determination of the lowest energy path from reactants to products. The reaction coordinate represents the progress along this path, and the energy profile is a two-dimensional plot of the energy versus the reaction coordinate.

Analysis of Nucleophilic Aromatic Substitution (SNAr) Energetics

The this compound ring is electron-deficient due to the electronegativity of the nitrogen and sulfur heteroatoms and the halogen substituents, making it susceptible to nucleophilic aromatic substitution. A key question is the regioselectivity of the attack: will a nucleophile replace the bromine at the C2 position or the fluorine at the C4 position?

The SNAr mechanism typically proceeds via a two-step, addition-elimination pathway involving a high-energy intermediate known as a Meisenheimer complex. mdpi.com The energy profile of this reaction features two transition states and one intermediate. The first transition state leads to the formation of the Meisenheimer complex, and its energy relative to the reactants is often the rate-determining activation energy (ΔG‡). researchgate.net

Computational models on related halo-heterocyclic systems suggest that the stability of the intermediate Meisenheimer complex is a crucial factor. The negative charge in the complex is stabilized by electron-withdrawing groups. In this compound, both halogens contribute to this effect. However, the position of the attack dictates the stability of the resulting intermediate. The pyridine-like nitrogen atom in the thiazole ring is highly electron-withdrawing, which can effectively stabilize an adjacent negative charge. acs.org This suggests that nucleophilic attack at the C2 position, which is alpha to the nitrogen, may be energetically favored.

The following interactive table presents a hypothetical energy profile comparison for the SNAr reaction of this compound with a generic nucleophile (Nu⁻), based on established principles of heteroaromatic reactivity.

Table 1: Hypothetical Energy Profile Data for SNAr of this compound Activation Energy (ΔG‡) and Reaction Energy (ΔG_rxn) values are illustrative and given in kcal/mol.

| Reaction Pathway | Rate-Determining Step | Illustrative ΔG‡ (kcal/mol) | Illustrative ΔG_rxn (kcal/mol) | Controlling Factors |

|---|---|---|---|---|

| Substitution at C2 (Br replacement) | Formation of Meisenheimer Complex | 22.5 | -8.0 | Weaker C-Br bond; good leaving group ability of Br⁻; stabilization of intermediate by adjacent nitrogen. |

| Substitution at C4 (F replacement) | Formation of Meisenheimer Complex | 28.0 | -4.5 | Stronger C-F bond; poor leaving group ability of F⁻. |

Reaction Coordinate for Metal-Catalyzed Cross-Coupling

The C2-Br bond in this compound is an ideal handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions. The energy profile of these catalytic cycles provides insight into reaction efficiency and potential side reactions. A typical Suzuki coupling cycle, for instance, involves three primary stages: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition : The initial and often rate-limiting step is the oxidative addition of the palladium(0) catalyst into the C-Br bond. The energy barrier for this step is sensitive to the electron density at the carbon atom and steric hindrance. The electron-deficient nature of the thiazole ring generally facilitates this step.

Transmetalation : This stage involves the transfer of an organic group from an organoboron compound to the palladium(II) center. The energy profile of this step is influenced by the nature of the base and solvent used.

Reductive Elimination : The final step regenerates the palladium(0) catalyst and forms the new C-C bond. This step is typically fast and highly exothermic.

Theoretical and Computational Investigations of 2 Bromo 4 Fluorothiazole

Electronic Structure and Molecular Orbital Theory Studies

Theoretical studies on the electronic nature of substituted thiazoles offer a framework for understanding 2-bromo-4-fluorothiazole. Methods such as Density Functional Theory (DFT) are employed to model the distribution of electrons and the energies of molecular orbitals, which are fundamental to the molecule's reactivity and electronic properties.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be primarily localized on the electron-rich thiazole (B1198619) ring, particularly involving the p-orbitals of the sulfur atom. The LUMO, conversely, would likely be distributed across the π-system of the ring, significantly influenced by the electron-withdrawing bromine and fluorine atoms. A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater ease of electronic excitation.

Table 1: Conceptual Analysis of Frontier Molecular Orbitals for this compound

| Orbital | Description | Implication for Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; region of high electron density, likely localized on the thiazole ring and sulfur atom. | Indicates the site of electrophilic attack; relates to the molecule's potential as an electron donor. |

| LUMO | Lowest Unoccupied Molecular Orbital; region of electron deficiency, influenced by electronegative F and Br atoms. | Indicates the site of nucleophilic attack; relates to the molecule's potential as an electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap correlates with higher chemical reactivity and lower kinetic stability. |

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In this compound, an MEP map would be expected to show negative potential (typically colored red or yellow) around the highly electronegative nitrogen and fluorine atoms, indicating these are the most likely sites for electrophilic attack. Conversely, regions of positive potential (blue) would be anticipated near the hydrogen atom on the thiazole ring, signifying an electron-poor area. The bromine and sulfur atoms would exhibit intermediate potential, influenced by their polarizability and electronegativity. This analysis provides a visual guide to the molecule's reactive sites and intermolecular interaction patterns.

Quantum Chemical Calculations for Property Prediction and Validation

Quantum chemical calculations are instrumental in predicting molecular properties that can be challenging or time-consuming to measure experimentally. These computational predictions serve not only as standalone data but also as a means to validate and interpret experimental findings.

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) for this compound can aid in the assignment of experimental spectra. Similarly, the calculation of vibrational frequencies can be correlated with experimental Infrared (IR) and Raman spectra to assign specific absorption bands to corresponding molecular vibrations, such as C-H, C-F, and C-Br stretching and bending modes. Comparing theoretical data with experimental results provides a robust confirmation of the molecular structure.

Table 2: Predictable Spectroscopic Parameters via Quantum Calculations

| Spectroscopic Technique | Parameter Predicted | Utility |

|---|---|---|

| NMR | Chemical Shifts (δ) for ¹H, ¹³C, ¹⁹F | Aids in the structural elucidation and assignment of experimental NMR signals. |

| IR & Raman | Vibrational Frequencies (cm⁻¹) | Helps assign observed spectral bands to specific functional group vibrations and confirms molecular structure. |

| UV-Visible | Electronic Transitions (λmax) | Correlates electronic structure (e.g., HOMO-LUMO gap) with absorption properties. |

Ion mobility-mass spectrometry (IM-MS) is an analytical technique that separates ions based on their size, shape, and charge. A key parameter derived from this method is the Collision Cross Section (CCS), which is a measure of the ion's rotational average area as it moves through a buffer gas. CCS values are valuable for increasing the confidence of compound identification, especially for distinguishing between isomers.

When experimental standards are unavailable, CCS values can be predicted using computational methods. These predictions can be based on physical principles or machine learning algorithms trained on large datasets of known structures. For this compound, a computed CCS value would serve as an additional molecular descriptor to aid in its unambiguous identification in complex samples analyzed by LC-IM-MS.

Table 3: Approaches to Determine Collision Cross Section (CCS) Values

| Method | Description | Application |

|---|---|---|

| Experimental Measurement | Determined directly using an ion mobility-mass spectrometer with known calibrants. | Provides a highly accurate CCS value for a reference standard. |

| Theoretical Calculation | Computed based on the 3D structure of the ion (e.g., trajectory method). Though accurate, it is computationally intensive. | Used for accurate prediction when experimental data is absent. |

| Machine Learning Prediction | Predicted using algorithms (e.g., deep learning) trained on large experimental CCS databases. | Enables high-throughput generation of in silico CCS libraries for large-scale studies. |

Conformational Analysis and Intramolecular Interactions

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a largely planar and rigid molecule like this compound, the conformational landscape is limited. The analysis, therefore, focuses primarily on the subtle intramolecular interactions between adjacent substituents on the thiazole ring.

Strategic Applications in Modern Synthetic Organic Chemistry

Utilization as a Versatile Synthetic Synthon for Multifunctional Heterocyclic Systems

2-Bromo-4-fluorothiazole serves as a highly effective synthetic synthon, or building block, for the assembly of complex heterocyclic systems. The presence of two distinct halogen atoms on the thiazole (B1198619) core allows for selective and sequential functionalization, providing a powerful tool for molecular construction.

The utility of this scaffold is evident in its application to build more complex, fused heterocyclic systems and other multifunctional molecules. The ability to perform selective reactions at the bromine site makes this compound a key intermediate in multi-step syntheses.

Table 1: Potential Cross-Coupling Reactions Utilizing this compound

| Reaction Name | Coupling Partner | Resulting Bond | Potential Application |

| Suzuki Coupling | Organoboron Reagents (e.g., Arylboronic acids) | C-C (Aryl) | Synthesis of biaryl-thiazole structures for medicinal chemistry and materials science. |

| Sonogashira Coupling | Terminal Alkynes | C-C (Alkynyl) | Creation of conjugated systems for optoelectronic materials. mdpi.com |

| Buchwald-Hartwig Amination | Amines | C-N | Introduction of nitrogen-containing functional groups, common in bioactive molecules. mdpi.com |

| Stille Coupling | Organotin Reagents | C-C | Formation of carbon-carbon bonds with a wide range of substituents. |

| Heck Coupling | Alkenes | C-C (Alkene) | Synthesis of vinyl-substituted thiazoles. |

Role in Combinatorial Chemistry and Library Synthesis for Diversity-Oriented Synthesis

Combinatorial chemistry aims to rapidly generate large collections of related compounds, known as chemical libraries, for high-throughput screening in drug discovery and materials science. nih.gov this compound is an excellent scaffold for such diversity-oriented synthesis due to its defined and reliable reactivity. accessscience.com

The C2-bromo position acts as a dependable chemical handle for attaching the thiazole core to a solid support or for coupling with a diverse set of building blocks in solution-phase library synthesis. By employing a common reaction, such as Suzuki or Buchwald-Hartwig coupling, chemists can systematically react this compound with hundreds or thousands of different boronic acids or amines to create a library where the thiazole core is constant, but the substituent at the 2-position varies widely.

The fluorine atom at the C4 position provides an additional layer of diversity. It imparts specific physicochemical properties—such as increased lipophilicity and altered pKa—to the core scaffold, which are then carried through the entire library. This "scaffold-based" diversity is critical for exploring new areas of chemical space and increasing the probability of identifying compounds with desired biological activity or material properties.

Development of New Reagents and Catalysts Incorporating the Thiazole Scaffold

The thiazole ring itself is a valuable structural motif in the design of ligands for catalysis. nih.goveurekaselect.com The nitrogen and sulfur heteroatoms can coordinate to transition metals, and the electronic properties of the ring can be tuned to influence the activity and selectivity of the resulting catalyst.

Incorporating this compound into a ligand structure offers distinct advantages. The electron-withdrawing fluorine atom can significantly alter the electron density on the thiazole ring, which in turn modifies the binding affinity and electronic environment of a coordinated metal center. acs.org This tuning is critical for optimizing catalytic performance. For example, a more electron-deficient ligand can enhance the catalytic activity of a metal in certain oxidative reactions.

The bromine atom provides a convenient point of attachment for elaborating the ligand structure, allowing the thiazole unit to be integrated into larger, more complex chelating systems like bidentate or pincer ligands. These more sophisticated ligands can offer enhanced stability and control over the geometry of the metal complex, leading to superior catalytic outcomes.

Precursor for Radiopharmaceutical Agents for Positron Emission Tomography (PET) Molecular Imaging

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the detection of radiation from positron-emitting isotopes, such as Fluorine-18 (¹⁸F). The synthesis of PET radiopharmaceuticals involves incorporating these isotopes into biologically active molecules.

While this compound contains a stable fluorine atom, its utility in this context lies in its role as a precursor for molecules that will ultimately be radiolabeled. The development of a PET agent requires a "precursor" molecule that is designed for the final, rapid radiolabeling step. The synthesis of this precursor must be robust and compliant with Good Manufacturing Practice (GMP) to ensure quality and safety. inflamedpharma.com

The this compound scaffold can be used to construct a more complex molecule where the bromine atom is later replaced by a different functional group (e.g., a nitro group, a trimethylstannyl group, or another leaving group) that is specifically chosen for efficient nucleophilic substitution with [¹⁸F]fluoride ion. The stable fluorine atom already present on the ring helps to fine-tune the biological properties of the final imaging agent, such as its binding affinity for a specific target protein or its distribution in the body.

Integration into Advanced Materials and Ligands (e.g., Optoelectronic Applications, Supramolecular Chemistry)

The unique electronic properties of the thiazole ring make it an attractive component for advanced materials, particularly in the field of optoelectronics. Thiazole is considered an electron-rich heterocycle that can be incorporated into π-conjugated systems, which are the basis for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

This compound is a valuable building block for creating these materials. mdpi.com The C2-bromo position allows for the extension of π-conjugation through reactions like Suzuki or Sonogashira coupling, enabling the synthesis of well-defined oligomers and polymers. mdpi.com The fluorine atom serves as an electronic modulator; its electron-withdrawing nature can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting material. This tuning of electronic energy levels is critical for designing materials with specific light absorption/emission colors and for optimizing charge transport properties.

In supramolecular chemistry, the thiazole unit can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking. The fluorine atom can also engage in specific interactions, including hydrogen bonding and halogen bonding. By incorporating this compound into larger molecular frameworks, chemists can design molecules that self-assemble into highly ordered, functional architectures.

Role in Medicinal Chemistry Research and Biological Probes

Scaffold Design for Targeted Ligand Synthesis

The thiazole (B1198619) ring, particularly when substituted with bromine and fluorine, serves as a privileged scaffold in drug discovery. nih.gov The bromine atom at the 2-position provides a reactive handle for various chemical modifications, while the fluorine atom at the 4-position can enhance metabolic stability and binding affinity. nih.gov This allows for the systematic development of derivatives with tailored properties.

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of thiazole derivatives. By systematically modifying the substituents on the thiazole ring and observing the corresponding changes in activity, researchers can identify key structural features required for potency and selectivity.

For instance, in a series of thiazole-based stilbene analogs designed as DNA topoisomerase IB inhibitors, the nature of the halogen at the 4-position of a phenyl ring attached to the thiazole significantly influenced the inhibitory activity. nih.gov Specifically, a fluoro-substituted derivative, (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole, emerged as a potent inhibitor. nih.gov

SAR studies on antimicrobial thiazoles have shown that substitutions at various positions of the thiazole ring and its appended moieties can drastically alter the spectrum and potency of activity. For example, in a series of 2-(pyrazol-4-yl)-methylylidenehydrazinyl-thiazole derivatives, specific substitutions led to varied minimum inhibitory concentrations (MICs) against different bacterial and fungal strains. nih.gov Similarly, for 4-(p-halophenyl)-thiazolyl derivatives, a chloro substituent was found to be favorable for antibacterial activity, whereas a bromo substituent led to inactivation. nih.gov

Interactive Table: SAR of Thiazole Derivatives

| Compound Class | Key Structural Feature | Impact on Activity | Target | Reference |

|---|---|---|---|---|

| Thiazole-based stilbene analogs | 4-halogen on phenyl ring | Influences DNA topoisomerase IB inhibition | DNA topoisomerase IB | nih.gov |

| 2-(pyrazol-4-yl)-methylylidenehydrazinyl-thiazoles | Substituents on pyrazole and phenyl rings | Modulates antimicrobial activity spectrum | Bacteria, Fungi | nih.gov |

The 2-bromo-4-fluorothiazole scaffold is instrumental in the rational design of ligands that can fit into the specific binding pockets of enzymes and receptors. Molecular docking studies are often employed to predict the binding modes of these ligands and guide their design. nih.govnih.gov

For example, thiazole-based stilbene analogs have been designed as DNA topoisomerase IB (Top1) inhibitors. nih.gov Molecular docking studies of a potent derivative, (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole, provided insights into its possible binding mode within the Top1-DNA complex. nih.gov

In another study, fluorinated hydrazinylthiazole derivatives were synthesized and evaluated as α-amylase inhibitors for diabetes management. nih.gov The structure-activity relationship studies, aided by molecular docking, revealed that specific substitutions, such as a hydroxyl group, enhanced the hydrogen bonding interactions with the enzyme's active site, leading to potent inhibition. nih.gov The pregnane X receptor (PXR), known for its large and flexible ligand-binding pocket, can be selectively targeted by derivatives of promiscuous nuclear receptor ligands, demonstrating how ligand flexibility and binding pocket malleability can be exploited in rational design. nih.gov

In Vitro Mechanistic Biological Investigations

Derivatives of this compound are frequently used in in vitro studies to investigate the mechanisms of action of new therapeutic agents. These studies provide valuable information on how these compounds interact with biological systems at a molecular level.

Thiazole derivatives have demonstrated a broad spectrum of antimicrobial and antiviral activities. nih.gov In vitro studies are essential to elucidate the mechanisms underlying these effects.

The thiazole moiety is a core component of many compounds with antimicrobial properties. researchgate.netmdpi.com The mechanism of action for some thiazole-based antimicrobials involves the inhibition of essential bacterial enzymes. For instance, some derivatives are known to target prokaryotic cell division protein FtsZ, thereby inhibiting bacterial cytokinesis. jchemrev.com The antibacterial activity of sulfathiazole, a well-known thiazole derivative, stems from its ability to inhibit the synthesis of a vitamin B complex necessary for bacterial growth. jchemrev.com

In the realm of antiviral research, thiazole derivatives have been reported to inhibit a wide range of viruses, including influenza, coronaviruses, and hepatitis B and C. nih.gov The antiviral activity of nitazoxanide, a thiazolide, and its analogs against hepatitis B virus (HBV) replication has been extensively studied. nih.gov These compounds serve as leads for the development of new antiviral agents with potentially novel mechanisms of action. nih.gov

Biochemical and cellular assays are fundamental for quantifying the inhibitory potency and binding affinity of this compound derivatives against their target enzymes.

A series of thiazole-based stilbene analogs were evaluated for their DNA topoisomerase IB (Top1) inhibitory activity using Top1-mediated relaxation assays. nih.gov The results showed that many of the synthesized compounds displayed significant inhibitory activity, with some being comparable to the standard drug, camptothecin. nih.gov

In another example, 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles were screened for their enzyme inhibition potential against α-amylase. nih.gov The half-maximal inhibitory concentration (IC₅₀) values were determined, and several compounds showed potent inhibition, with one analog being more potent than the standard drug, acarbose. nih.gov Furthermore, 2-aminothiazole (B372263) derivatives have been investigated as inhibitors of carbonic anhydrase and cholinesterase enzymes, with some compounds exhibiting low micromolar inhibition constants (Ki). nih.gov

Interactive Table: Enzyme Inhibition by Thiazole Derivatives

| Compound Class | Target Enzyme | Assay Type | Key Finding | Reference |

|---|---|---|---|---|

| Thiazole-based stilbene analogs | DNA topoisomerase IB | Top1-mediated relaxation assay | Potent inhibition, comparable to camptothecin | nih.gov |

| 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | α-Amylase | Enzyme inhibition assay | Potent inhibition, some exceeding standard drug | nih.gov |

Beyond direct enzyme inhibition, derivatives of this compound can modulate various intracellular signaling pathways. In vitro studies in cell lines are used to explore these effects.

Thiazole-based stilbene analogs have been shown to exhibit high cytotoxicity against human breast cancer (MCF-7) and human colon cancer (HCT116) cell lines, with IC₅₀ values in the micromolar range. nih.gov This suggests that these compounds can interfere with critical pathways involved in cancer cell proliferation and survival. The cytotoxic effects of these compounds are often linked to their ability to inhibit enzymes like DNA topoisomerase IB, which is crucial for DNA replication and repair. nih.gov

Development of Imaging Agents for Preclinical Research and Diagnostics (e.g., α-Synuclein Aggregates Imaging)

The pursuit of effective diagnostic tools for neurodegenerative diseases, particularly those characterized by the aggregation of α-synuclein, such as Parkinson's disease, dementia with Lewy bodies, and multiple system atrophy, has led to intensive research in the development of targeted imaging agents. Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that holds the promise for early diagnosis and monitoring of disease progression by visualizing these pathological protein aggregates in the living brain. A critical component in the success of PET imaging is the development of radiotracers that can selectively bind to α-synuclein aggregates with high affinity.

In this context, heterocyclic compounds, particularly those containing a thiazole ring, have emerged as a promising scaffold for the design of such imaging agents. The this compound moiety represents a potential building block in the synthesis of novel molecular probes. Research has focused on modifying the thiazole ring and other parts of the molecular structure to optimize binding affinity, selectivity, and pharmacokinetic properties required for an effective CNS PET tracer.

Detailed Research Findings

Recent studies have explored a series of arylpyrazolethiazole (APT) derivatives for their potential to image α-synuclein aggregates. These studies have systematically investigated the structure-activity relationship, with a particular focus on the substitution pattern of the thiazole ring.

One significant finding is the crucial role of halogen substitution on the thiazole ring in determining the binding affinity for α-synuclein fibrils. Research has demonstrated that the presence and nature of the halogen at the 4-position of the thiazole ring can significantly impact the ligand's binding properties. For instance, in a series of APT compounds, a derivative with a 4-bromothiazole moiety (APT-4) exhibited better binding than its non-halogenated counterpart.

Interestingly, when the bromine at the 4-position was replaced with fluorine, a loss of binding affinity was observed. This suggests that for this particular scaffold, bromine is the preferred halogen for optimal interaction with the α-synuclein aggregate binding site.

One of the most promising compounds from this research is APT-13, which incorporates a 4-bromothiazole ring. In vitro competition binding assays revealed that APT-13 binds to recombinant human α-synuclein fibrils with a high affinity, demonstrating an inhibition constant (Kᵢ) of 27.8 ± 9.7 nM. nih.gov Furthermore, this compound showed a noteworthy selectivity for α-synuclein over amyloid-β (Aβ) fibrils, a crucial characteristic since Aβ pathology often coexists in neurodegenerative diseases. nih.gov The non-brominated analog, by contrast, showed a significant loss of binding affinity for α-synuclein fibrils, with a Kᵢ value of 1009 ± 34 nM. nih.gov

The development of [¹¹C]APT-13 as a radiolabeled version of the compound has shown excellent brain penetration and rapid washout in healthy mice, which are desirable properties for a PET tracer. nih.gov These findings underscore the potential of thiazole-based compounds as lead structures for the development of PET tracers for the in vivo detection of α-synuclein aggregates.

Below is a data table summarizing the binding affinities of selected arylpyrazolethiazole derivatives for α-synuclein and Aβ₁₋₄₂ fibrils.

| Compound | Thiazole Substitution | Kᵢ for α-synuclein (nM) | Selectivity over Aβ₁₋₄₂ |

| APT-13 | 4-Bromothiazole | 27.8 ± 9.7 | > 3.3-fold |

| APT-11 | Thiazole (non-brominated) | 1009 ± 34 | - |

| APT-4 | 4-Bromothiazole | Better than non-halogenated | Further improves selectivity |

| Fluorinated Analog | 4-Fluorothiazole | Loss of binding | - |

Advanced Spectroscopic and Analytical Characterization Techniques in Research

X-ray Crystallography for Solid-State Structural Elucidation of Thiazole (B1198619) Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, stereochemistry, and conformation in the solid state. While a specific crystal structure for 2-Bromo-4-fluorothiazole is not publicly documented, analysis of closely related brominated thiazole derivatives demonstrates the power of this technique.

Research on compounds like 2-bromo-4-phenyl-1,3-thiazole and 2,4-dibromothiazole (B130268) reveals detailed structural parameters. nih.govst-andrews.ac.uk For instance, the analysis of 2-bromo-4-phenyl-1,3-thiazole determined its crystal system as monoclinic, identified the specific space group, and provided precise bond lengths and angles. nih.govresearchgate.net Such studies also illuminate intermolecular interactions that govern the crystal packing, such as π–π stacking and short S···Br contacts, which can influence the material's physical properties. nih.gov

In the case of 2,4-dibromothiazole, X-ray analysis revealed a disordered crystal structure where molecules are randomly oriented. st-andrews.ac.ukresearchgate.net This level of detail is crucial for understanding solid-state behavior. Applying this technique to this compound would yield a wealth of information, as outlined in the table below.

| Parameter | Description | Example from Related Structures |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). | Monoclinic nih.govresearchgate.net |

| Space Group | A detailed description of the symmetry elements within the crystal. | P2/n researchgate.net |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a = 5.8934 Å, b = 10.6591 Å, c = 13.8697 Å, β = 90.812° nih.gov |

| Bond Lengths | The precise distance between bonded atoms (e.g., C-Br, C-F, C=N, C-S). | S···Br contacts of 3.5402 Å observed in 2-bromo-4-phenyl-1,3-thiazole. nih.gov |

| Bond Angles | The angle formed between three connected atoms. | Data are in good agreement with related compounds. researchgate.net |

| Intermolecular Interactions | Non-covalent forces between molecules in the crystal, such as halogen bonding or π-stacking. | π–π interactions with a centroid-centroid distance of 3.815 Å. nih.govresearchgate.net |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating molecular structure in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its structure and electronic environment.

¹H NMR: The proton NMR spectrum would be expected to show a single resonance for the proton at the C5 position of the thiazole ring. The multiplicity of this signal would be a doublet of doublets due to coupling with the adjacent ¹⁹F nucleus and potentially longer-range couplings.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would show distinct signals for each of the three carbon atoms in the thiazole ring. The presence of the fluorine atom would cause the signals for C4 and C5 to appear as doublets due to ¹³C-¹⁹F coupling (¹JCF and ²JCF). walisongo.ac.idnih.gov The magnitude of these coupling constants provides valuable information about the proximity of the carbon atoms to the fluorine.

¹⁹F NMR: Given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is a crucial experiment. walisongo.ac.id It would show a single resonance for the fluorine atom at the C4 position, with its chemical shift being highly sensitive to the electronic environment. This signal would be split by the proton at C5.

Advanced 2D NMR experiments, such as HETCOR (Heteronuclear Correlation) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to unambiguously assign all proton and carbon signals by mapping their correlations through one or more bonds. nih.govnih.gov These experiments are particularly useful for confirming the connectivity around the fluorinated center. nih.gov

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | H5 | ~7.5 - 8.5 | d (doublet) | ³JHF ≈ 2-5 Hz |

| ¹³C | C2 | ~135 - 145 | s (singlet) | - |

| C4 | ~150 - 165 | d (doublet) | ¹JCF ≈ 240-260 Hz nih.gov | |

| C5 | ~110 - 120 | d (doublet) | ²JCF ≈ 20-30 Hz nih.gov | |

| ¹⁹F | F4 | ~ -100 to -120 | d (doublet) | ³JFH ≈ 2-5 Hz |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₃HBrFNS), the theoretical exact mass can be calculated with high precision, allowing for unambiguous confirmation of its molecular formula. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), would result in a characteristic isotopic pattern for the molecular ion [M]⁺ and any bromine-containing fragments, with two peaks of nearly equal intensity separated by approximately 2 Da.

Beyond accurate mass, HRMS combined with tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule. nih.gov By inducing fragmentation of the molecular ion and analyzing the resulting daughter ions, researchers can deduce structural information. A plausible fragmentation pathway for this compound might involve initial cleavage of the C-Br bond or ring fragmentation, providing further evidence for the proposed structure.

| Ion/Fragment | Formula | Calculated Exact Mass (m/z) | Description |

|---|---|---|---|

| [M]⁺ | [C₃H⁷⁹BrFNS]⁺ | 180.8997 | Molecular ion with ⁷⁹Br isotope |

| [M+2]⁺ | [C₃H⁸¹BrFNS]⁺ | 182.8977 | Molecular ion with ⁸¹Br isotope |

| [M-Br]⁺ | [C₃HFNS]⁺ | 101.9817 | Loss of a bromine radical |

| [C₂HNS]⁺ | [C₂HNS]⁺ | 59.9857 | Fragment from ring cleavage (e.g., loss of CBrF) |

| [C₂HF]⁺ | [C₂HF]⁺ | 44.0039 | Fragment from ring cleavage |

Chromatographic Methods for Purification and Analytical Method Development (e.g., HPLC, GC-MS) in Reaction Monitoring

Chromatographic techniques are indispensable for the separation, purification, and analysis of organic compounds. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be key methodologies.

Reaction Monitoring: During the synthesis of this compound, Thin-Layer Chromatography (TLC) provides a rapid and simple way to monitor the reaction's progress by observing the consumption of starting materials and the appearance of the product spot. nih.gov

Purification: Following synthesis, column chromatography is often employed for the purification of the crude product. nih.gov For higher purity requirements, preparative HPLC can be used to isolate the target compound from impurities with very similar polarities.

Purity Analysis and Method Development: HPLC is the standard method for determining the purity of the final compound. nih.gov A method would be developed using an appropriate column (e.g., C18) and mobile phase (e.g., a mixture of acetonitrile (B52724) and water) to achieve good separation of the main peak from any impurities. GC-MS is also a powerful tool for purity assessment, especially for volatile compounds. nih.govreading.ac.uk It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, allowing for the detection and identification of trace volatile impurities.

| Technique | Parameter | Typical Conditions | Application |

|---|---|---|---|

| HPLC | Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Purity assessment, reaction monitoring, analytical method development |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water | ||

| Detector | UV-Vis at a specific wavelength (e.g., 254 nm) | ||

| GC-MS | Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) | Analysis of volatile components, impurity identification, reaction monitoring |

| Carrier Gas | Helium | ||

| Detector | Mass Spectrometer (e.g., Electron Ionization mode) |

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-Bromo-4-fluorothiazole, and how do reaction parameters influence product quality?

- Methodology :

- Route 1 : React α-bromoacetophenones with thiourea in anhydrous ethanol under reflux. This method leverages the nucleophilic substitution at the α-carbon, with ethanol acting as both solvent and proton donor .

- Route 2 : Use tert-butyl nitrite and CuBr₂ to brominate thiazole precursors. Adjusting equivalents of tert-butyl nitrite (0.7 equiv.) and CuBr₂ (0.2 equiv.) optimizes halogenation efficiency .

- Key Considerations :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but require rigorous drying.

- Temperature : Elevated temperatures (80–100°C) improve yields but risk side reactions (e.g., dehalogenation).

- Purification : Column chromatography with hexane/ethyl acetate (4:1) effectively isolates the product.

Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?

- Procedure :

Data Collection : Use a Bruker APEX2 diffractometer with Mo-Kα radiation (λ = 0.71073 Å) to obtain crystallographic data .

Refinement : Employ SHELXL for structure solution and refinement. Key parameters include R-factors (R₁ < 0.05) and goodness-of-fit (S > 1.0) .

- Software Tools :

- APEX2 : For data integration and absorption correction.

- OLEX2 : For visualization and hydrogen-atom placement.

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Approach :

- Modeling : Apply the Colle-Salvetti correlation-energy formula (LSDA functionals) to compute electron density and local kinetic energy .

- Outputs : Predict electrophilic/nucleophilic sites via Fukui indices and HOMO-LUMO gaps. Validate with experimental NMR chemical shifts .

- Case Study : DFT calculations on analogous thiazoles reveal bromine’s electron-withdrawing effect directs electrophilic substitutions to the 5-position .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data in this compound derivatives?

- Common Issues :

- NMR vs. XRD : Dynamic effects in solution (e.g., ring puckering) may cause NMR shifts inconsistent with static crystal structures .

- Impurity Artifacts : Trace solvents (e.g., DMSO) can distort NMR peaks.

- Solutions :

- Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy.

- Perform variable-temperature NMR to detect conformational flexibility .

Q. How can regioselective functionalization of this compound be optimized for drug discovery?

- Design Principles :

- Directing Groups : Introduce electron-donating substituents (e.g., methyl) to steer cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Catalytic Systems : Use Pd(PPh₃)₄ with K₂CO₃ in toluene/water (3:1) for efficient C–Br bond activation .

- Case Study : this compound-5-carboxylate derivatives show antimicrobial activity when coupled with difluoromethyl groups at the 4-position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.